molecular formula C21H20N6O4S B2473884 N-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888414-03-7

N-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No. B2473884
CAS RN: 888414-03-7
M. Wt: 452.49
InChI Key: UGNYGHJFKXBWTE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an acetamidophenyl group, a thioether linkage, an amino group, and a dihydropyrimidinone ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The dihydropyrimidinone ring would likely contribute to the rigidity of the molecule, while the thioether linkage could provide some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple polar groups (like the amide and amino groups) could make the compound soluble in polar solvents .

Scientific Research Applications

Anticancer Drug Discovery

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with structural similarities, was identified as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, showing significant antitumor activity in vivo and promising potential as an anticancer drug (Zhou et al., 2008).

Synthesis of Heterocyclic Compounds

Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has been conducted. These compounds were screened for their cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities, showcasing the utility of structurally complex molecules in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Development of α-Ketoamide Derivatives

The use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in conjunction with the carbodiimide (DIC) approach facilitated the synthesis of a novel series of α-ketoamide derivatives. These compounds were synthesized via the ring opening of N-acylisatin, demonstrating the efficiency of new methodologies in generating complex molecules for potential biomedical applications (El‐Faham et al., 2013).

Exploration of Thienopyrimidine Chemistry

Studies on novel transformations of the amino and carbonyl/nitrile groups in the Gewald thiophenes for thienopyrimidine synthesis highlighted the potential of thieno[2,3-d]pyrimidines as scaffolds for developing new chemical entities. This research provides insights into the synthetic versatility of thiophene derivatives for pharmaceutical chemistry (Pokhodylo et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s intended to be a drug, future research could focus on optimizing its pharmacological properties and evaluating its safety and efficacy in clinical trials .

properties

IUPAC Name

N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4S/c1-12(28)23-14-7-9-15(10-8-14)24-16(29)11-32-21-26-18(22)17(20(31)27-21)25-19(30)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,23,28)(H,24,29)(H,25,30)(H3,22,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNYGHJFKXBWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

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